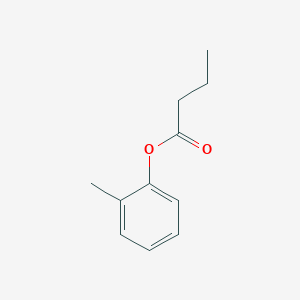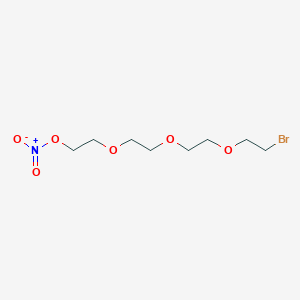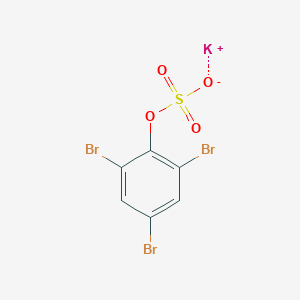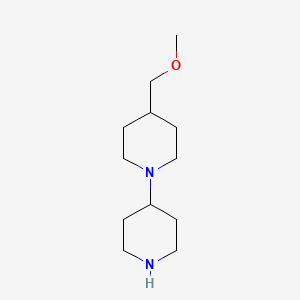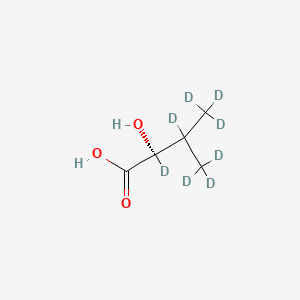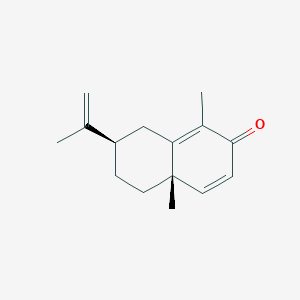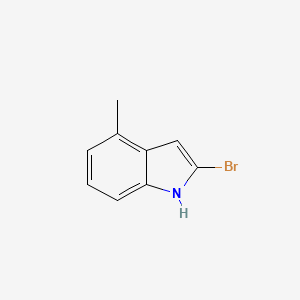![molecular formula C26H44O2Si B13437087 (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxy position and a methyl group at the 15-beta position. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Protection of Hydroxyl Group: The 3-hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Introduction of Methyl Group: The 15-beta position is methylated using a methylating agent like methyl iodide (CH3I) under basic conditions.
Oxidation and Reduction: The compound may undergo oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring purity through crystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TBDMS-Cl, imidazole, pyridine.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in synthetic pathways.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex steroidal structures. Its unique protecting group allows for selective reactions at other positions on the molecule.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The structural modifications can lead to compounds with specific biological activities.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. It serves as a precursor for the synthesis of steroidal drugs with anti-inflammatory, anabolic, or contraceptive properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one involves its interaction with specific molecular targets. The TBDMS group provides steric hindrance, influencing the compound’s reactivity and selectivity in biological systems. The methyl group at the 15-beta position can affect the compound’s binding affinity to receptors or enzymes, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstane: The parent compound without the TBDMS and methyl modifications.
Testosterone: A naturally occurring steroid with similar structural features but different functional groups.
Dihydrotestosterone (DHT): Another steroid with a similar backbone but different functional groups.
Uniqueness
The presence of the TBDMS protecting group and the 15-beta methyl group makes (3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one unique. These modifications provide distinct chemical properties, such as increased stability and selective reactivity, which are not present in the similar compounds listed above.
Eigenschaften
Molekularformel |
C26H44O2Si |
|---|---|
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,15R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H44O2Si/c1-17-15-22(27)26(6)14-12-21-20(23(17)26)10-9-18-16-19(11-13-25(18,21)5)28-29(7,8)24(2,3)4/h9,17,19-21,23H,10-16H2,1-8H3/t17-,19+,20-,21+,23+,25+,26-/m1/s1 |
InChI-Schlüssel |
YABQFQKCCVKXNQ-FKVVVTPWSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


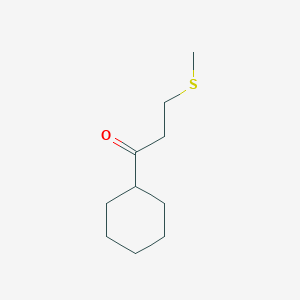
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
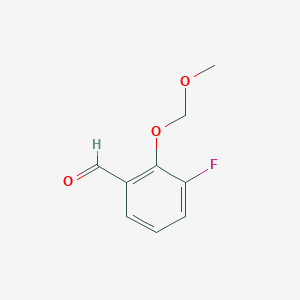
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
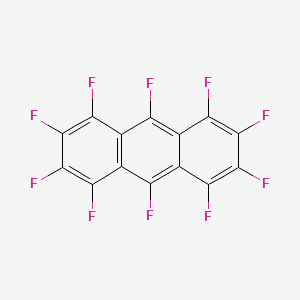
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
